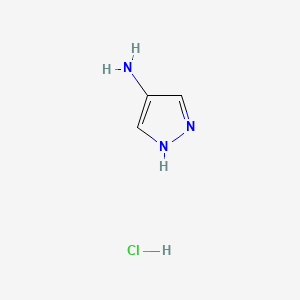

1H-pyrazol-4-amine hydrochloride

説明

Significance of Pyrazole (B372694) Derivatives in Heterocyclic Chemistry

Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, and its derivatives are of significant interest in heterocyclic chemistry. rroij.comnumberanalytics.com This class of compounds serves as a crucial building block in the synthesis of a wide array of organic molecules. nih.govchemicalbook.com The unique structural features of the pyrazole ring impart distinct chemical reactivity and biological activity, making it a vital component in drug design and development. numberanalytics.comnumberanalytics.com

The synthesis of pyrazole derivatives has evolved over time, with methods ranging from traditional condensation reactions of hydrazines with 1,3-dicarbonyl compounds to modern techniques like multi-component reactions and microwave-assisted synthesis. rroij.com These advancements allow for the creation of diverse pyrazole libraries with various substituents, influencing their chemical and physical properties such as lipophilicity and solubility. rroij.com The pyrazole nucleus is a key pharmacophore, a part of a molecule responsible for its pharmacological/biological activity. numberanalytics.com

Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. rroij.comnumberanalytics.compharmaguideline.com This versatility has led to their incorporation into numerous commercially available drugs. nih.govwikipedia.org Beyond pharmaceuticals, pyrazoles are utilized in agrochemicals as herbicides and fungicides, and in materials science for developing advanced materials with specific conductive, thermal, and optical properties. rroij.comnumberanalytics.com The ability of pyrazoles to act as ligands for metal catalysts further expands their utility in various chemical transformations. chemicalbook.comnih.gov The ongoing research into pyrazole chemistry is fueled by the continuous discovery of new applications and the desire to develop more efficient and selective synthetic methodologies. mdpi.com

Overview of 1H-Pyrazol-4-amine Hydrochloride as a Key Scaffold for Research

This compound is a specific pyrazole derivative that serves as a valuable scaffold in chemical research, particularly in the synthesis of more complex molecules. Its structure, featuring an amine group at the 4-position of the pyrazole ring, makes it a versatile intermediate for creating a variety of substituted pyrazoles. pharmaguideline.commdpi.com The hydrochloride salt form enhances its stability and solubility in polar solvents, which is advantageous for its use in various chemical reactions.

This compound is a key building block in the development of new pharmaceutical agents. Researchers utilize this compound in the synthesis of compounds targeting a range of therapeutic areas. For instance, it is a precursor in the creation of inhibitors for enzymes like cyclin-dependent kinase 2 (CDK2), which are implicated in cancer. nih.gov The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold, derived from 1H-pyrazol-4-amine, has shown potent and selective inhibition of CDK2, highlighting the importance of the parent amine in designing new anticancer agents. nih.gov

The reactivity of the amine group allows for various chemical modifications, such as N-alkylation, acylation, and participation in cross-coupling reactions, enabling the synthesis of a diverse library of pyrazole derivatives. pharmaguideline.com These derivatives are then studied for their potential biological activities and to understand structure-activity relationships, which is crucial in the field of medicinal chemistry for designing more effective and specific drugs. rroij.com

Below is an interactive data table detailing some of the research applications of derivatives synthesized from this compound and related pyrazole amines.

| Derivative Class | Research Application | Key Findings |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | Anticancer Agents (CDK2 Inhibitors) | Potent and selective inhibition of CDK2, induction of apoptosis in cancer cells. nih.gov |

| Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | Antitubercular Agents | Moderate antitubercular activities with varying modes of action. nih.gov |

| Pyrazole-based small molecules | Inhibitors of Phagocytosis | Potential treatment for immune cytopenias by inhibiting the phagocytosis of blood cells. acs.org |

Structure

3D Structure of Parent

特性

IUPAC Name |

1H-pyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3.ClH/c4-3-1-5-6-2-3;/h1-2H,4H2,(H,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDSLIPVDTVHLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195820 | |

| Record name | Pyrazole, 4-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4331-28-6 | |

| Record name | Pyrazole, 4-amino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004331286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 4-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1h Pyrazol 4 Amine Hydrochloride and Its Derivatives

Classical and Conventional Synthetic Routes

Traditional methods for synthesizing 1H-pyrazol-4-amine hydrochloride rely on well-established chemical transformations, including condensation reactions to form the core pyrazole (B372694) ring, reduction of a nitro group to the desired amine, and subsequent formation of the hydrochloride salt.

Condensation Reactions for Pyrazole Ring Formation

The construction of the pyrazole ring is a cornerstone of this synthetic pathway. A widely used method involves the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent. nih.govnih.gov For instance, the reaction of hydrazine with α,β-unsaturated aldehydes or ketones can lead to the formation of the pyrazole ring. pharmaguideline.com Similarly, reacting hydrazine salts with α,β-unsaturated aldehydes or ketones is a known method for producing substituted pyrazoles. pharmaguideline.com

Another classical approach is the Knorr pyrazole synthesis, which utilizes the reaction of a hydrazine with a β-ketoester. acs.org Variations of this include the reaction of hydrazines with various dicarbonyl compounds, which can proceed at ambient temperatures in an acidic medium to yield pyrazoles with good regioselectivity. nih.gov For example, the condensation of (4-methoxyphenyl)hydrazine (B1593770) hydrochloride with ethyl (ethoxymethylene)cyanoacetate in the presence of potassium carbonate yields a substituted 5-aminopyrazole derivative. prepchem.com

The following table summarizes representative classical condensation reactions for pyrazole synthesis:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| Hydrazine | α,β-Unsaturated Aldehyde/Ketone | - | Substituted Pyrazole |

| Hydrazine Salt | α,β-Unsaturated Aldehyde/Ketone | - | Substituted Pyrazole |

| Phenylhydrazine | Thiophene (B33073) β-keto ester | EtOH, heat | Thiophene-substituted Pyrazole |

| (4-methoxyphenyl)hydrazine hydrochloride | Ethyl (ethoxymethylene)cyanoacetate | K₂CO₃, Ethanol, reflux | 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate |

| Hydrazine | 1,3-Diketone | Acidic medium | Substituted Pyrazole |

Reduction Strategies for Amine Functionality

A common strategy for introducing the 4-amino group onto the pyrazole ring involves the reduction of a corresponding 4-nitropyrazole precursor. This transformation is typically achieved through catalytic hydrogenation. The nitro group of a pyrazole derivative, such as 1-methyl-4-nitro-1H-pyrazole, can be effectively reduced to the amine using hydrogen gas in the presence of a transition metal catalyst like palladium on carbon (Pd/C) or platinum on carbon (Pt/C). This method often results in high yields of the desired aminopyrazole.

Electrochemical reduction offers an alternative approach. For example, the electrochemical reduction of 1-ethyl-3-cyano-4-nitropyrazole to the corresponding amine can be mediated by low-valent titanium (TiCl₃), vanadium, or tin species in an aqueous acidic electrolyte. acs.org Interestingly, the reaction temperature can influence the outcome, with the aminopyrazole being selectively formed at lower temperatures. acs.org

Key reduction strategies are outlined below:

| Starting Material | Reagents/Catalyst | Product |

| 1-Methyl-4-nitro-1H-pyrazole | H₂, Pd/C or Pt/C | 1-Methyl-1H-pyrazol-4-amine |

| 1-Ethyl-3-cyano-4-nitropyrazole | TiCl₃, electrochemical reduction | 1-Ethyl-3-cyano-4-aminopyrazole |

| 4,4′-Dinitrodibenzyl | TiOSO₄, electrochemical reduction | 4,4′-Diaminodibenzyl |

Hydrochloride Salt Formation Techniques

The final step in the classical synthesis is the formation of the hydrochloride salt. This is a straightforward acid-base reaction where the amine functional group of the pyrazole derivative is protonated by hydrochloric acid (HCl). youtube.comspectroscopyonline.com This process converts the free base, which is often an oil or a less crystalline solid, into a more stable and water-soluble crystalline salt. spectroscopyonline.comoxfordreference.com The formation of the hydrochloride salt is typically achieved by treating a solution of the aminopyrazole with a solution of HCl. youtube.com This reaction is reversible, and the free amine can be liberated by the addition of a strong base like sodium hydroxide. youtube.comoxfordreference.com

The general reaction is as follows:

R-NH₂ + HCl → [R-NH₃]⁺Cl⁻

This salt formation is a crucial step for the purification and handling of the final compound. youtube.com

Advanced and Green Synthesis Protocols

In recent years, there has been a significant shift towards developing more efficient, environmentally friendly, and atom-economical synthetic methods. This has led to the exploration of advanced and green synthesis protocols for this compound and its derivatives.

Multicomponent Reactions (MCRs) for Derivative Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as a powerful tool for the synthesis of complex molecules like pyrazole derivatives. nih.govmdpi.comnih.gov MCRs offer several advantages over traditional multi-step syntheses, including higher efficiency, reduced waste, and operational simplicity. beilstein-journals.orgnih.gov

A variety of MCRs have been developed for the synthesis of pyrazole derivatives. For instance, a four-component reaction involving aldehydes, malononitrile (B47326), β-ketoesters, and hydrazine hydrate (B1144303) can be used to synthesize dihydropyrano[2,3-c]pyrazoles. rsc.org Another example is a three-component reaction of phenyl hydrazines, aldehydes, and malononitrile in an aqueous medium to produce 5-amino pyrazole derivatives. rsc.org These reactions can be catalyzed by various catalysts, including organocatalysts and nanoparticles, and can sometimes be performed under solvent-free conditions. rsc.org

The following table highlights some examples of multicomponent reactions for pyrazole derivative synthesis:

| Number of Components | Reactants | Catalyst/Conditions | Product Type |

| 3 | Phenyl hydrazines, Aldehydes, Malononitrile | Sodium p-toluene sulfonate, Aqueous medium | 5-Amino pyrazole derivatives |

| 4 | Aldehydes, Malononitrile, β-Ketoesters, Hydrazine hydrate | Sodium gluconate | Dihydropyrano[2,3-c]pyrazoles |

| 3 | Aryl glyoxal, Aryl thioamide, Pyrazolones | HFIP, Room temperature | Pyrazole-linked thiazoles |

| 4 | Benzaldehydes, Ethyl acetoacetate, Hydrazine hydrate, Malononitrile | Acidic ionic liquid, Solvent-free | Dihydropyrano[2,3-c]pyrazole derivatives |

Catalyst-Free and Solvent-Free Methodologies

In the pursuit of greener chemistry, catalyst-free and solvent-free synthetic methods are highly desirable. tandfonline.com These approaches minimize the use of hazardous materials and reduce environmental impact. tandfonline.com Several such methods have been successfully applied to the synthesis of pyrazoles.

For example, the 1,3-dipolar cycloaddition of diazo compounds to alkynes can proceed simply by heating under solvent-free conditions to afford pyrazole products in high yields, often without the need for further purification. rsc.orgrsc.org Another approach involves the solventless condensation of a diketone and a hydrazine in the presence of a catalytic amount of sulfuric acid at room temperature. rsc.org

Microwave-assisted synthesis is another technique that often allows for solvent-free reactions to proceed rapidly and with high efficiency. nih.gov For instance, the reaction of phenyl glycidyl (B131873) ether with pyrazoles can be achieved under solvent-free microwave irradiation to generate adducts in competitive yields compared to traditional heating methods. nih.gov Furthermore, metal- and catalyst-free conditions have been developed for the synthesis of pyrazole-conjugated thioamides through a one-pot reaction of pyrazole carbaldehydes, secondary amines, and elemental sulfur. nih.gov

The development of temperature-controlled divergent synthesis also offers a catalyst- and oxidant-free route to pyrazoles and their N-tosylated derivatives by simply adjusting the reaction temperature. nih.gov

Regioselective Synthesis Approaches

The regioselective synthesis of 4-aminopyrazoles is critical for controlling the final structure and, consequently, the biological activity of the target molecule. Several methods have been developed to achieve this selectivity.

One common approach involves the cyclocondensation of substituted hydrazines with β-ketonitriles or their synthetic equivalents. chim.it For instance, the reaction of arylhydrazines with diethyl α-(ethoxymethylidene)malonate or diethyl α-[(dimethylamino)methylidene]malonate provides a reliable route to 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates. nih.gov However, the synthesis of the isomeric 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates is more challenging due to the need for the less nucleophilic amino group of the hydrazine to react first. nih.gov A two-step method involving acylation of hydrazines with methyl malonyl chloride followed by cyclization has been developed to address this. nih.gov

Another strategy utilizes the Thorpe-Ziegler reaction, which allows for the synthesis of 4-aminopyrazoles bearing (het)aroyl or cyano substituents at the 5-position. researchgate.net However, this method can be limited by the accessibility of the starting materials. researchgate.net

The reaction of 3-oxo-2-arylhydrazononitriles with α-haloketones, chloroacetonitrile, or ethyl chloroacetate (B1199739) readily yields 4-aminopyrazoles. researchgate.net Additionally, a one-pot condensation of active methylene (B1212753) reagents, phenylisothiocyanate, and substituted hydrazines has been shown to be a versatile and efficient method for preparing highly functionalized phenylaminopyrazoles. nih.gov The regioselectivity of these reactions is a key consideration, and stepwise protocols can sometimes be employed to control the outcome. nih.gov

A summary of regioselective synthesis approaches is presented in the table below.

| Starting Materials | Reagents | Product Type | Reference |

| Arylhydrazines, Diethyl α-(ethoxymethylidene)malonate | Acid/Base Catalysis | 1-Aryl-5-hydroxy-1H-pyrazole-4-carboxylates | nih.gov |

| Hydrazines, Methyl malonyl chloride | tert-Butoxy-bis(dimethylamino)methane | 1-Aryl-3-hydroxy-1H-pyrazole-4-carboxylates | nih.gov |

| 3-Oxo-2-arylhydrazononitriles | α-Haloketones, Chloroacetonitrile | 4-Aminopyrazoles | researchgate.net |

| Active methylene reagents, Phenylisothiocyanate, Substituted hydrazines | One-pot condensation | Phenylaminopyrazoles | nih.gov |

Derivatization and Functionalization Strategies

Once the 4-aminopyrazole core is synthesized, it can be further modified through various derivatization and functionalization reactions to create a library of compounds with diverse properties.

N-Substitution Reactions on the Pyrazole Ring

N-substitution on the pyrazole ring is a common strategy to modulate the physicochemical and biological properties of 4-aminopyrazole derivatives. This can be achieved through various methods, including N-arylation and N-alkylation.

Transition-metal-catalyzed N-arylation has emerged as a powerful tool for this purpose. Palladium and copper catalysts are frequently employed to forge the C-N bond between the pyrazole nitrogen and an aryl group. chim.it The choice of catalyst and reaction conditions can influence the regioselectivity of the arylation, particularly with unbiased aminopyrazoles. chim.it

Direct synthesis of N-substituted pyrazoles from primary amines offers a more streamlined approach compared to traditional methods that often rely on hydrazine derivatives. nih.govacs.org For example, a method utilizing primary aliphatic or aromatic amines as the limiting reagent in the presence of a suitable amination reagent allows for the preparation of a wide variety of N-alkyl and N-aryl pyrazoles under mild conditions. nih.govacs.org This approach has been shown to tolerate various functional groups. nih.govacs.org

The following table provides examples of N-substitution reactions on the pyrazole ring.

| Amine | Reagent | Product | Yield (%) | Reference |

| 2,4,4-trimethylpentan-2-amine | 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine | 3,5-Dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole | 38 | acs.org |

| 1-Adamantylamine | 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine | 1-Adamantan-1-yl-3,5-dimethyl-1H-pyrazole | 42 | nih.gov |

| 1-Phenylethan-1-amine | 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine | 3,5-Dimethyl-1-(1-phenylethyl)-1H-pyrazole | 38 | nih.gov |

| 4-Fluoroaniline | 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine | 1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole | 60 | nih.gov |

Substitution Reactions at the Pyrazole Core

Substitution at the carbon atoms of the pyrazole core allows for the introduction of a wide range of functional groups, further expanding the chemical space of 4-aminopyrazole derivatives.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, are instrumental in the functionalization of the pyrazole ring. nih.gov For instance, deaminative transformations through diazotization followed by Suzuki-Miyaura cross-coupling can be used to introduce aryl groups onto the pyrazole scaffold. nih.gov

The Vilsmeier-Haack reaction is another valuable tool for introducing substituents. For example, the reaction of hydrazones with the Vilsmeier reagent can yield pyrazole-4-carbaldehydes, which can then be further elaborated. nih.gov

Furthermore, direct C-H functionalization is an increasingly important strategy. For example, palladium catalysis in the presence of N-iodosuccinimide (NIS) has been used for the direct C-4 arylation of 5-aminopyrazoles using boronic acids. chim.it

Formation of Fused Heterocyclic Systems (e.g., Pyrazolo[3,4-d]pyrimidines, Furo[2,3-c]pyrazoles)

The 4-amino group of 1H-pyrazol-4-amine is a key functional handle for the construction of fused heterocyclic systems, many of which are of significant medicinal interest.

Pyrazolo[3,4-d]pyrimidines: This fused ring system, an analogue of purine, is a prominent scaffold in drug discovery. nih.govsigmaaldrich.com A common synthetic route involves the reaction of a 4-aminopyrazole derivative with a one-carbon synthon. For instance, 4-aminopyrazolo[3,4-d]pyrimidine can be prepared from 4-aminopyrazole-5-carbonitrile through cyclization with formamide (B127407) or triethyl orthoformate. nih.gov Another approach involves the reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of PBr3, followed by heterocyclization with hexamethyldisilazane. mdpi.com

Furo[2,3-c]pyrazoles: The synthesis of this fused system can be achieved through various cyclization strategies starting from appropriately substituted pyrazoles.

The following table summarizes methods for the formation of fused heterocyclic systems.

| Starting Material | Reagents | Fused System | Reference |

| 4-Aminopyrazole-5-carbonitrile | Formamide / Triethyl orthoformate | Pyrazolo[3,4-d]pyrimidine | nih.gov |

| 5-Aminopyrazole | N,N-substituted amides, PBr3, Hexamethyldisilazane | Pyrazolo[3,4-d]pyrimidine | mdpi.com |

| 5-Amino-3-methyl-1H-phenylpyrazole-4-carbonitrile | Formic acid | Pyrazolo[3,4-d]pyrimidin-4(5H)-one | nih.gov |

| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Hydrazine hydrate, Triethyl orthoformate | 5-Substituted pyrazolo[3,4-d]pyrimidin-4(5H)-ones | nih.gov |

Mechanistic Investigations of Synthesis Pathways

Understanding the reaction mechanisms underlying the synthesis of 1H-pyrazol-4-amine and its derivatives is crucial for optimizing reaction conditions and predicting product outcomes.

The formation of 3-(5)-aminopyrazoles from the reaction of β-ketonitriles with hydrazine is proposed to proceed through the initial formation of a hydrazone, followed by cyclization onto the nitrile group. chim.it

In the synthesis of pyrazolo[1,5-a]pyrimidines from the reaction of aminopyrazoles with enaminones, mechanistic studies have shown that the reaction proceeds via an initial 1,4-attack of the exocyclic amine followed by subsequent ring closure. chim.it

The dearomatization of 5-aminopyrazoles to yield 4-hydroxypyrazolines has been investigated, and it is suggested that the reaction proceeds through an ionic pathway involving an in situ-generated hypervalent iodine species. acs.org

Mechanistic studies on the one-flask synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles have demonstrated that the reaction proceeds through a Vilsmeier amidination and imination, followed by intermolecular heterocyclization. mdpi.com The intermediates were identified as chemical equivalents of 4-(iminomethyl)-1,3-diphenyl-1H-pyrazol-5-yl)formamidines. mdpi.com

Reactivity and Reaction Mechanisms of 1h Pyrazol 4 Amine Hydrochloride

Aminic Reactivity: Nucleophilic Behavior and Acylation Reactions

The exocyclic amino group at the C4 position of the pyrazole (B372694) ring is a key center of reactivity, exhibiting typical nucleophilic behavior. This allows it to readily participate in reactions such as acylation and amidation.

The nucleophilic nature of the amino group is central to its utility in synthesis. For instance, 5-amino-3-methyl-pyrazole can be acylated using acetic anhydride (B1165640) or benzoyl chloride to form the corresponding 5-acylamino pyrazoles. scirp.org These amide intermediates can be further reduced to yield 5-alkylamino pyrazoles, demonstrating a pathway to more complex substitution at the amino group. scirp.org Similarly, the synthesis of various pyrazole analogs often involves amidation as a key step, coupling the aminopyrazole core with carboxylic acids or their derivatives. acs.org This reactivity is fundamental to building larger molecular scaffolds.

One notable application of its aminic reactivity is in guanylation reactions. 1H-Pyrazole-1-carboxamidine hydrochloride serves as an effective reagent for the guanylation of amines, a transformation that is particularly useful in peptide synthesis. acs.org This highlights the ability of the pyrazole-associated amine function to be converted into other important functional groups.

The table below summarizes typical acylation reactions involving aminopyrazole derivatives, showcasing the versatility of the amino group.

| Aminopyrazole Derivative | Acylating Agent | Product | Significance | Reference |

| 5-Amino-3-methyl-pyrazole | Acetic Anhydride | 5-Acetylamino-3-methyl-pyrazole | Formation of a stable amide, intermediate for further functionalization. | scirp.org |

| 5-Amino-3-methyl-pyrazole | Benzoyl Chloride | 5-Benzoylamino-3-methyl-pyrazole | Introduction of an aryl group via acylation. | scirp.org |

| 4-Aminopyrazole Derivative | Carboxylic Acid / EDC, HOBt | N-(Pyrazol-4-yl)amide | General method for creating amide linkages in drug discovery. | acs.org |

| Amine (general) | 1H-Pyrazole-1-carboxamidine HCl | Guanidine derivative | Key transformation in peptide and medicinal chemistry. | acs.org |

Pyrazole Ring Reactivity: Electrophilic and Nucleophilic Substitutions

The pyrazole ring itself is an aromatic heterocycle and can undergo substitution reactions, although its reactivity is influenced by the substituents present.

Electrophilic Substitution

Electrophilic substitution on the pyrazole ring predominantly occurs at the C4 position. researchgate.netrrbdavc.org This regioselectivity is due to the electronic nature of the pyrazole ring, where the C4 position is most susceptible to attack by electrophiles. For example, studies on 5-hydroxy-3-methyl-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-1H-pyrazole show that electrophilic substitution of a hydrogen atom happens exclusively at the C4 position of the pyrazole ring. researchgate.net Another example is the direct C-H amination of 1,3-dimethyl-1H-pyrazole, which also selectively occurs at the 4-position. acs.org

Nucleophilic Substitution

While the electron-rich nature of the pyrazole ring makes it generally less reactive towards nucleophiles, nucleophilic substitution can occur, particularly when the ring is substituted with strong electron-withdrawing groups or has a suitable leaving group. For example, nucleophilic substitution of a halogen atom on the pyrazole nucleus has been demonstrated as a pathway to synthesize imidazo[4,5-c]pyrazoles. scirp.org

The following table provides examples of substitution reactions on the pyrazole ring.

| Reaction Type | Pyrazole Substrate | Reagent/Conditions | Position of Substitution | Product Type | Reference |

| Electrophilic Substitution | 5-Hydroxy-3-methyl-1-pyrimidinyl-1H-pyrazole | Azomethine | C4 | Bridged bis-pyrazole adduct | researchgate.net |

| Electrophilic C-H Amination | 1,3-Dimethyl-1H-pyrazole | Triazene | C4 | 4-Aminated pyrazole | acs.org |

| Nucleophilic Substitution | 5-Imino-4-iodo-pyrazole derivative | CuI | C4 | Imidazo[1,2-c]pyrazole | scirp.org |

Specific Reaction Pathways and Intermediate Formation

1H-Pyrazol-4-amine and its derivatives are key precursors for constructing a variety of more complex heterocyclic systems through specific reaction pathways like Knoevenagel condensation, Michael addition, and intramolecular cyclization.

Knoevenagel Condensation

The Knoevenagel condensation, a reaction between an active methylene (B1212753) compound and a carbonyl group, is widely used to synthesize derivatives from pyrazole-4-carbaldehydes. asianpubs.orgresearchgate.net For example, pyrazole-4-carbaldehydes react with compounds like malonic acid or cyanoacetic acid in the presence of a base to yield pyrazole acrylic acid derivatives. asianpubs.org This reaction serves as an effective method for carbon chain extension from the pyrazole core. In some cases, the Knoevenagel condensation can be part of a tandem reaction sequence. For instance, a pyrazolone (B3327878) can react with an aldehyde in a Knoevenagel condensation to form a reactive enone, which then undergoes a subsequent Michael addition. nih.gov

Michael Addition

The Michael addition, or 1,4-addition, is another crucial reaction for functionalizing pyrazole derivatives. 1H-pyrazole can act as a nucleophile in aza-Michael additions to α,β-unsaturated ketones, leading to the formation of N-substituted pyrazoles. buchler-gmbh.com This reaction is often stereoselective, allowing for the synthesis of chiral pyrazole derivatives. buchler-gmbh.com Furthermore, the Michael addition of a 5-aminopyrazole to an in-situ-formed α,β-unsaturated compound is a key step in the multicomponent synthesis of pyrazolo[3,4-b]pyridines. nih.gov This can be followed by cyclization to form the fused pyridine (B92270) ring. acs.orgacs.org

Intramolecular Cyclization

Derivatives of 1H-pyrazol-4-amine are excellent substrates for intramolecular cyclization reactions to form fused heterocyclic systems. For example, 5-aminopyrazole derivatives can undergo intramolecular cyclization to afford pyrazolo[1,5-a]pyrimidines. chim.it Another elegant example is the synthesis of novel pyrazolo[4′,3′:5,6]pyrano[4,3-c] asianpubs.orgnih.govoxazoles, which employs an intramolecular nitrile oxide cycloaddition (INOC) as the key step starting from a 1H-pyrazole-4-carbaldehyde derivative. mdpi.com Similarly, in situ intramolecular cyclization of 5-aminopyrazole-4-carboxylate with β-haloaldehydes can generate the pyrazolo[3,4-b]pyridine nucleus. nih.gov

The table below illustrates these specific reaction pathways with pyrazole derivatives.

| Reaction Pathway | Pyrazole Reactant | Other Reactants | Key Intermediate/Product | Significance | Reference |

| Knoevenagel Condensation | Pyrazole-4-carbaldehyde | Malonic Acid | Pyrazole acrylic acid | Carbon chain extension | asianpubs.org |

| Tandem Knoevenagel/Michael | Pyrazolone | Aldehyde | Bis-pyrazolone species | Formation of complex adducts | nih.gov |

| Aza-Michael Addition | 1H-Pyrazole | α,β-Unsaturated Ketone | N-Substituted pyrazole | C-N bond formation | buchler-gmbh.com |

| Michael Addition/Cyclization | 5-Aminopyrazole | α,β-Unsaturated Ketone | Pyrazolo[3,4-b]pyridine | Synthesis of fused heterocycles | nih.gov |

| Intramolecular Cyclization | 5-Aminopyrazole-4-carboxylate derivative | β-Haloaldehyde | Pyrazolo[3,4-b]pyridine | Palladium-catalyzed ring fusion | nih.gov |

| Intramolecular Nitrile Oxide Cycloaddition | 1H-Pyrazole-4-carbaldehyde oxime | - | Pyrazolo[4′,3′:5,6]pyrano[4,3-c] asianpubs.orgnih.govoxazole | Synthesis of novel fused systems | mdpi.com |

Studies on Chemical Transformations and Functional Versatility

The chemical reactivity of 1H-pyrazol-4-amine hydrochloride makes it a functionally versatile building block for the synthesis of a wide range of complex molecules, particularly in the field of medicinal chemistry. Its ability to undergo reactions at both the amino group and the pyrazole ring allows for the creation of diverse molecular architectures.

Studies have shown that aminopyrazoles are key intermediates in the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. nih.govchim.it These scaffolds are present in numerous biologically active compounds. For example, 4-aminopyrazole derivatives have been used to develop potent inhibitors of Janus kinases (JAKs), which are important targets in the treatment of immunodeficiency diseases and cancers. nih.gov

The functional versatility is further demonstrated by the development of efficient, multi-step synthetic routes to fully substituted pyrazoles starting from aminopyrazole precursors. acs.org These routes can involve regioselective derivatization of multiple amino groups, diazotization followed by cross-coupling reactions, and the formation of polycyclic compounds. acs.org The development of green synthesis methods, such as microwave-assisted and grinding techniques, for the reaction of aminopyrazole derivatives with various reagents further underscores their importance and adaptability in modern organic synthesis. nih.gov The synthesis of 1-alkyl-4-aminopyrazoles from 4-nitropyrazole via Mitsunobu reaction followed by reduction provides valuable intermediates for producing pharmaceutically active compounds. researchgate.net

The transformation of aminopyrazoles into these varied and complex structures highlights the compound's significant role as a versatile platform for drug discovery and materials science.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 1H-pyrazol-4-amine hydrochloride. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled. The formation of the hydrochloride salt significantly influences the chemical shifts, particularly of the nuclei in proximity to the protonated amino group.

The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of protons in the molecule. In the hydrochloride salt, the amine group is protonated to form an ammonium cation (-NH₃⁺), which influences the electronic environment of the pyrazole (B372694) ring.

The spectrum is expected to show three distinct signals: one for the N-H proton of the pyrazole ring, one for the protons of the ammonium group, and two for the C-H protons on the pyrazole ring. The protons at positions 3 and 5 of the pyrazole ring are chemically equivalent due to tautomerism, leading to a single signal.

In the free base, 4-aminopyrazole, the protons at C3 and C5 typically appear as a singlet around 7.4 ppm, and the C4-H proton gives a singlet at approximately 5.5 ppm in a suitable solvent. Upon protonation to form the hydrochloride salt, a significant downfield shift of the pyrazole ring protons is anticipated due to the electron-withdrawing effect of the -NH₃⁺ group. The protons of the newly formed ammonium group would likely appear as a broad singlet. The N-H proton of the pyrazole ring would also be present, often as a broad signal.

Table 4.1: Predicted ¹H NMR Chemical Shifts for this compound.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3, H-5 | > 7.4 | Singlet |

| -NH₃⁺ | Variable, broad | Singlet |

| N-H | Variable, broad | Singlet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, two signals are expected for the pyrazole ring carbons. Similar to the proton equivalence, the C3 and C5 carbons are chemically equivalent.

For the free base, 4-aminopyrazole, the C3 and C5 carbons resonate at approximately 132 ppm, while the C4 carbon appears around 100 ppm. The formation of the hydrochloride salt and the resulting -NH₃⁺ group are expected to induce a downfield shift for all ring carbons, with the most significant effect on the C4 carbon directly attached to the ammonium group.

Table 4.2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3, C-5 | > 132 |

| C-4 | > 100 |

To unequivocally confirm the assignments of the ¹H and ¹³C NMR spectra, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, no significant H-H couplings are expected within the pyrazole ring itself, as the C-H protons are separated by the C-NH₃⁺ group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show a correlation between the signal for the H-3/H-5 protons and the signal for the C-3/C-5 carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Key expected correlations would include the H-3/H-5 protons correlating to both the C-4 and the C-5/C-3 carbons, providing definitive evidence for the connectivity within the pyrazole ring. The protons of the -NH₃⁺ group would be expected to show a correlation to the C-4 carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational modes include:

N-H stretching: The N-H stretching vibrations of the pyrazole ring and the ammonium group (-NH₃⁺) are expected in the region of 3400-3100 cm⁻¹. The bands for the ammonium group are typically broad and strong.

C-H stretching: Aromatic C-H stretching vibrations from the pyrazole ring are anticipated around 3100-3000 cm⁻¹.

N-H bending: The bending vibrations of the ammonium group would appear in the region of 1600-1500 cm⁻¹. The N-H bending of the pyrazole ring would also be in this region.

C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrazole ring are expected in the 1600-1400 cm⁻¹ region.

Table 4.3: Characteristic IR Absorption Bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₃⁺ and N-H | Stretching | 3400 - 3100 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| -NH₃⁺ | Bending | 1600 - 1500 |

| Pyrazole Ring | N-H Bending | 1600 - 1500 |

| Pyrazole Ring | C=C, C=N Stretching | 1600 - 1400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The pyrazole ring is an aromatic system capable of undergoing π → π* transitions. For the parent 1H-pyrazole, the maximum absorption (λmax) is observed around 210 nm. The presence of the amino group in 4-aminopyrazole would be expected to cause a bathochromic (red) shift of this absorption. The protonation of the amino group in the hydrochloride salt would likely result in a hypsochromic (blue) shift compared to the free base, as the electron-donating ability of the amino group is diminished.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the mass spectrum would ideally be obtained for the free base, 1H-pyrazol-4-amine, after the loss of HCl.

The molecular ion peak (M⁺) for the free base would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₃H₅N₃, 83.09 g/mol ). Common fragmentation pathways for pyrazoles involve the loss of HCN (27 u) or N₂ (28 u) from the molecular ion. The presence of the amino group may also lead to the loss of NH₂ (16 u) or related fragments.

Table 4.4: Expected Mass Spectrometry Data for the Free Base (1H-pyrazol-4-amine).

| m/z | Identity |

|---|---|

| 83 | [M]⁺ (Molecular Ion) |

| 56 | [M - HCN]⁺ |

| 55 | [M - N₂]⁺ |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, which in turn reveals the precise arrangement of atoms in the crystal lattice. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound.

The crystal structures of various pyrazole derivatives have been extensively studied, revealing that the pyrazole ring is typically planar. spast.org For instance, studies on halogenated 1H-pyrazoles and pyrazolone (B3327878) derivatives show a variety of crystal systems, including monoclinic, triclinic, and orthorhombic, with different space groups. mdpi.comspast.org In the solid state, pyrazole compounds often exhibit extensive hydrogen bonding networks, which significantly influence their molecular packing. researchgate.net For this compound, it is anticipated that the protonated pyrazole ring and the chloride anion would be involved in a network of hydrogen bonds with the amine group and neighboring molecules.

A hypothetical representation of the type of crystallographic data that would be obtained from a single-crystal XRD analysis of a pyrazole derivative is presented in Table 1. This table illustrates the detailed structural parameters that such an analysis would provide.

Table 1. Representative Crystallographic Data for a Pyrazole Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 90 |

| β (°) | 98.6180(10) |

| γ (°) | 90 |

| Volume (ų) | 900.07(5) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.573 |

| Absorption coefficient (mm⁻¹) | 0.35 |

| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |

Note: The data in Table 1 is representative of a pyrazole derivative and is provided for illustrative purposes only, as specific experimental data for this compound is not available.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample, which is then compared with the theoretical values calculated from the compound's molecular formula. This comparison is essential for verifying the purity and confirming the empirical formula of a synthesized compound. nih.gov

For this compound, the molecular formula is C₃H₆ClN₃. The theoretical elemental composition can be calculated based on the atomic weights of carbon (C), hydrogen (H), chlorine (Cl), and nitrogen (N). The verification of these elemental percentages is a critical step in the characterization of the compound. nih.govwjpsonline.com

The theoretical elemental composition of this compound is presented in Table 2. The experimental values obtained from elemental analysis should ideally be within ±0.4% of the theoretical values to confirm the compound's purity and elemental composition.

Table 2. Elemental Analysis Data for this compound (C₃H₆ClN₃)

| Element | Theoretical (%) | Found (%) (Hypothetical) |

| Carbon (C) | 30.14 | 30.05 |

| Hydrogen (H) | 5.06 | 5.12 |

| Chlorine (Cl) | 29.65 | 29.58 |

| Nitrogen (N) | 35.15 | 35.25 |

Note: The "Found (%)" values in Table 2 are hypothetical and are provided to illustrate the comparison between theoretical and experimental data in elemental analysis. Specific experimental data for this compound was not found in the reviewed literature.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications in Structure Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied for the geometry optimization of molecules, predicting bond lengths, bond angles, and dihedral angles to find the most stable conformation (the global minimum on the potential energy surface).

For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G**, are employed to determine their optimized structures. nih.gov In a theoretical study of N-aminopyrazole, the B3LYP/6-31G* level of theory was used to calculate the complete amino group rotation-inversion surface, revealing that the monomeric form has a pyramidal amino group. rsc.org Such calculations for 1H-pyrazol-4-amine hydrochloride would similarly predict the most stable arrangement of its atoms, taking into account the protonation of the pyrazole ring and the hydrochloride salt formation. The optimized structure is the starting point for further computational analyses, including the prediction of spectroscopic properties and the study of intermolecular interactions.

Table 1: Representative Bond Lengths and Angles in Pyrazole Derivatives from DFT Calculations

| Parameter | Typical Value | Reference Compound Example |

| N1–N2 Bond Length | ~1.36 Å | 3,5-dimethyl-1H-pyrazole acs.org |

| C3–N2 Bond Length | ~1.34 Å | 3,5-diphenyl-1H-pyrazole acs.org |

| C4–C5 Bond Length | ~1.39 Å | 1-phenyl-3-(4-methylphenyl)-5-phenyl-2-pyrazoline nih.gov |

| N1–H Bond Length | ~1.01 Å | N-aminopyrazole rsc.org |

| C3–N1–N2 Angle | ~112° | N-aminopyrazole rsc.org |

| N1–N2–C3 Angle | ~105° | N-aminopyrazole rsc.org |

This table presents typical values for related pyrazole structures to illustrate the data obtained from DFT optimizations. Specific values for this compound would require a dedicated computational study.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are essential for understanding the electronic properties of a molecule, which in turn dictate its reactivity and potential as a drug candidate. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive and can be easily excited. nih.gov For instance, in a study of a pyrazolo[3,4-d]pyrimidine derivative, the HOMO-LUMO energy gap was calculated using both DFT and Hartree-Fock (HF) methods to demonstrate that charge transfer occurs within the molecule. nih.gov Another study on 4-aminopyrazolo[3,4-d]pyrimidine also involved HOMO-LUMO energy gap calculations to assess its chemical stability and reactivity. researchgate.net For this compound, these calculations would help in understanding its electronic behavior and potential for charge-transfer interactions, which are often important in biological systems.

Other electronic properties that can be calculated include the molecular electrostatic potential (MEP), which maps the charge distribution and helps identify sites for electrophilic and nucleophilic attack. nih.gov

Table 2: Calculated Electronic Properties of a Pyrazolo[3,4-d]pyrimidine Derivative

| Parameter | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.233 | -6.340 |

| LUMO Energy | -0.089 | -2.422 |

| Energy Gap (ΔE) | 0.144 | 3.918 |

Data adapted from a study on N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide. nih.gov This illustrates the type of data generated from quantum chemical calculations.

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are computational techniques used to predict how a ligand (such as this compound) binds to a macromolecular target, typically a protein or nucleic acid. nih.gov This is crucial for understanding the mechanism of action of a potential drug and for structure-based drug design.

Docking studies with pyrazole derivatives have been extensively performed to explore their potential as inhibitors of various enzymes, particularly kinases, which are important targets in cancer therapy. nih.govmedchemexpress.comnih.govnih.gov For example, docking studies of pyrazole derivatives with receptor tyrosine kinases and other protein kinases have shown that these compounds can fit into the active site and form hydrogen bonds and other favorable interactions. nih.gov In a study of 4-aminopyrazole derivatives as Janus kinase (JAK) inhibitors, molecular docking was used to simulate the binding mode of the compounds in the active site of JAKs, providing insights into the structure-activity relationship. nih.gov

A hypothetical docking study of this compound would involve placing the molecule into the binding site of a relevant biological target. The amino group of the pyrazole is known to be a key interaction point, often forming hydrogen bonds with the protein backbone. nih.gov The results would be a predicted binding pose and a scoring function that estimates the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Compound Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsr.com QSAR models are used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

QSAR studies on pyrazole derivatives have been successful in modeling their inhibitory activity against various targets. For instance, a 2D-QSAR model was developed for a series of 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors, which helped in designing new compounds with predicted biological activity. nih.gov Another study used QSAR to analyze the ability of 1-arylpyrazolo[4,5-c]quinolines to inhibit benzodiazepine-receptor binding, revealing the importance of steric and hydrophobic properties of the substituents. nih.gov

To develop a QSAR model for analogues of this compound, a set of related compounds with known biological activity would be required. Molecular descriptors (physicochemical, electronic, and steric properties) would be calculated for each compound, and statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would be used to build a predictive model. nih.govbiointerfaceresearch.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. rsc.org This method is used to study the conformational flexibility of ligands, the stability of ligand-protein complexes, and the nature of their interactions at an atomic level. nih.govresearchgate.net

In the context of pyrazole derivatives, MD simulations have been used to assess the stability of their binding to biological targets. rsc.orgscilit.com For example, a 100 ns MD simulation of a pyrazole-pyrazoline hybrid in complex with the EGFR tyrosine kinase protein showed stable interactions throughout the simulation. rsc.org Key metrics analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. researchgate.net

An MD simulation of this compound bound to a hypothetical target would reveal how the ligand and protein adapt to each other, the stability of key hydrogen bonds, and the role of water molecules in the binding site. This provides a more realistic picture of the binding event than static docking studies.

Theoretical Spectroscopic Prediction and Correlation with Experimental Data

Computational methods can be used to predict the spectroscopic properties of molecules, such as their NMR and IR spectra. nih.gov These theoretical spectra can be correlated with experimental data to confirm the structure of a synthesized compound and to aid in the assignment of spectral peaks. researchgate.net

DFT calculations have been used to predict the vibrational frequencies (IR spectra) of pyrazole derivatives. nih.gov For instance, the IR vibrational spectra of a pyrazolo[3,4-d]pyrimidine derivative were calculated using the DFT technique and compared with experimental values. nih.gov Similarly, theoretical calculations of NMR chemical shifts can be performed. While experimental ¹³C and ¹⁵N NMR data for 1H-pyrazol-4-amine are available in databases like PubChem, theoretical calculations could help in the detailed assignment of these signals. nih.gov A study on pyrazoline derivatives demonstrated that the B3LYP/6-311G** method can effectively simulate their electron spectra. nih.gov

By comparing the computationally predicted spectra with experimental ones, a deeper understanding of the molecular structure and its electronic environment can be achieved.

Biological Activities and Pharmacological Mechanisms of Action

Enzyme Inhibition Studies

Derivatives of 1H-pyrazol-4-amine have demonstrated inhibitory activity against a wide array of enzymes, playing crucial roles in cellular signaling, inflammation, and neurotransmitter metabolism. The versatility of the pyrazole (B372694) ring allows for structural modifications that enable potent and selective targeting of specific enzyme active sites.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

The pyrazole scaffold is a key structural feature in the design of inhibitors for Poly(ADP-ribose) polymerase-1 (PARP1), an enzyme critical for DNA damage repair and cell survival. nih.gov The inhibition of PARP1 is a validated strategy in cancer therapy, particularly for cancers with deficiencies in homologous recombination repair pathways. nih.govfrontiersin.org Several approved PARP inhibitors, such as Niraparib, incorporate an indazole core, which is a bicyclic system containing a pyrazole ring, highlighting the importance of this heterocycle for activity. nih.govnih.gov

Research has shown that the pyrazole ring is essential for the interaction with the PARP1 active site. nih.gov Derivatives containing pyrazole and indazole scaffolds have been the subject of extensive research over the past fifteen years, leading to the discovery of potent inhibitors. nih.gov These studies provide crucial insights into the structure-activity relationships (SAR) necessary for designing novel and more effective PARP1 inhibitors for cancer treatment. nih.gov The mechanism of action involves the inhibitor binding to the catalytic site of PARP, which can lead to DNA damage, apoptosis, and cell death in cancer cells. nih.gov

Cyclooxygenase (COX) Enzyme Modulation

The pyrazole nucleus is a cornerstone in the development of selective cyclooxygenase-2 (COX-2) inhibitors, a major class of anti-inflammatory drugs. nih.govnih.govmonash.edu The well-known NSAID, Celecoxib (B62257), features a diaryl-substituted pyrazole structure and is noted for its high selectivity for COX-2 over the COX-1 isoform. wikipedia.orgnih.govfda.govebi.ac.uk This selectivity is attributed to the specific binding of the pyrazole derivative within the larger active site of the COX-2 enzyme. wikipedia.org

Numerous studies have explored the synthesis of novel pyrazole derivatives with potent anti-inflammatory properties. For instance, a series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives were found to be more potent inhibitors of COX-2 than COX-1. nih.gov Similarly, another study on hybrid pyrazole analogues identified compounds with high COX-2 inhibitory activity and selectivity comparable to Celecoxib. nih.gov The structure-activity relationship for these compounds often requires specific substitutions on the pyrazole ring system to achieve high potency and selectivity. wikipedia.org For example, a para-sulfamoylphenyl group at the N1 position of the pyrazole is a key feature for potent COX-2 inhibition in many diarylpyrazole compounds. wikipedia.org

| Compound | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |

| Celecoxib | 0.04 | 78.06 | nih.gov |

| Compound 11 | 0.049 | - | nih.gov |

| Compound 12 | 0.043 | - | nih.gov |

| Compound 15 | 0.048 | - | nih.gov |

| Compound 5s | 2.51 | 65.75 | nih.gov |

| Compound 5u | 1.79 | 72.73 | nih.gov |

This table presents the in vitro COX-2 inhibitory activity (IC₅₀) and selectivity index for selected pyrazole derivatives compared to the reference drug Celecoxib. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Monoamine Oxidase (MAO) Inhibition

Derivatives based on the pyrazole and its reduced form, pyrazoline, have been identified as effective inhibitors of monoamine oxidases (MAO), enzymes that metabolize neurotransmitters. nih.gov These enzymes exist in two isoforms, MAO-A and MAO-B, which are targets for the treatment of depression and neurodegenerative disorders, respectively.

Studies have shown that pyrazoline derivatives can be potent and selective inhibitors for both MAO isoforms. For example, a series of 2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol derivatives demonstrated selective inhibition of human MAO-A (hMAO-A), with one compound being more potent than the standard drug Moclobemide. nih.gov Another compound from the same series, lacking a substitution at the 1N position, was a selective and competitive inhibitor of hMAO-B. nih.gov Further research into halogenated pyrazolines revealed potent and selective MAO-B inhibitors, with one fluoro-substituted compound showing a higher selectivity index than the reference drug selegiline. nih.gov The inhibitory mechanism for these compounds is typically reversible and competitive. nih.gov

| Compound | Target | Kᵢ (µM) | Selectivity | Reference |

| Compound 4 | hMAO-B | 0.35 | Selective for hMAO-B | nih.gov |

| Compound 7 | hMAO-A | 0.06 | Selective for hMAO-A | nih.gov |

| Compound EH7 | hMAO-B | 0.034 | Selective for hMAO-B (SI > 133) | nih.gov |

| Moclobemide | hMAO-A | 0.11 | Selective for hMAO-A | nih.gov |

| Selegiline | hMAO-B | 0.38 | Selective for hMAO-B | nih.gov |

This table displays the inhibitory constant (Kᵢ) and selectivity of representative pyrazole/pyrazoline derivatives against human monoamine oxidase (hMAO) isoforms.

Janus Kinase (JAK) Inhibitory Activity

A series of 4-amino-(1H)-pyrazole derivatives have been designed and synthesized as potent inhibitors of Janus kinases (JAKs), a family of enzymes crucial to cytokine signaling pathways. nih.gov Abnormalities in the JAK/STAT signaling pathway are implicated in various diseases, including cancer and inflammatory disorders. nih.gov

In vitro kinase inhibition assays revealed that several 4-amino-(1H)-pyrazole derivatives are potent pan-JAK inhibitors, with some compounds exhibiting IC₅₀ values in the low nanomolar range for JAK1, JAK2, and JAK3. nih.gov For instance, compound 3f from one study showed IC₅₀ values of 3.4 nM, 2.2 nM, and 3.5 nM against JAK1, JAK2, and JAK3, respectively. nih.gov Docking studies indicated that the -NH moiety of the pyrazole ring acts as a hydrogen bond donor, which is a crucial interaction for potent binding to the kinase domain. nih.gov The superior potency of the 4-amino-(1H)-pyrazole derivatives compared to their 4-amino-pyrazole parents underscores the importance of the unsubstituted N1 position on the pyrazole ring. nih.gov

| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Reference |

| 3f | 3.4 | 2.2 | 3.5 | nih.gov |

| Ruxolitinib (Control) | 3.0 | 2.0 | 1.0 | nih.gov |

| Staurosporine (Control) | 3.0 | 2.0 | 1.0 | nih.gov |

This table shows the 50% inhibitory concentrations (IC₅₀) of a representative 4-amino-(1H)-pyrazole derivative against JAK family enzymes, with approved inhibitors for comparison.

Other Enzymatic Targets

The versatility of the 1H-pyrazol-4-amine scaffold extends to the inhibition of several other key enzymes implicated in disease:

Cyclin-Dependent Kinase 2 (CDK2): A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines demonstrated potent CDK2 inhibitory activity. One compound, 15 , was identified as a highly potent CDK2 inhibitor with a Kᵢ of 0.005 µM and showed selectivity over other cyclin-dependent kinases. mdpi.com

Casein Kinase 1δ/ε (CK1δ/ε): N-(1H-pyrazol-3-yl)quinazolin-4-amine derivatives have been evaluated as inhibitors of CK1δ/ε, which are potential targets for neurodegenerative diseases and cancer. Two compounds from this series, 3c and 3d , were identified as valuable lead molecules for developing selective CK1δ/ε inhibitors. monash.edu

Wee1 Kinase: (1H-pyrazol-4-ylamino)pyrimidine derivatives have been designed as selective inhibitors of Wee1 kinase, a crucial regulator of the cell cycle, for the treatment of cancers like medulloblastoma. nih.gov

Phosphodiesterase 10A (PDE10A): 1-Methyl-1H-pyrazol-4-amine hydrochloride has been utilized as a key intermediate in the synthesis of PDE10A inhibitors, which are being investigated for neurological disorders.

5-Lipoxygenase (5-LOX): In efforts to develop safer anti-inflammatory agents, hybrids of 1,5-diarylpyrazole have been created that dually inhibit COX-2 and 5-LOX, another important enzyme in the inflammatory cascade. tandfonline.com

Antimicrobial and Antiparasitic Efficacy

Beyond enzyme inhibition, pyrazole derivatives have been investigated for their effectiveness against pathogenic microorganisms. A series of novel pyrazole derivatives incorporating thiazol-4-one or thiophene (B33073) moieties were synthesized and evaluated for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal isolates. nih.gov

Several of these compounds displayed excellent, broad-spectrum antimicrobial activity, with zones of inhibition often superior to the standard reference drugs, Ciprofloxacin (B1669076) and Ketoconazole. nih.gov The most active compounds were further assessed for their minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC). These derivatives exhibited significant potency and demonstrated synergistic effects when combined with ciprofloxacin and ketoconazole, effectively reducing the MICs of these standard drugs. nih.gov The proposed mechanism for their antimicrobial action involves the dual inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR). nih.gov

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |

| 4a | 1.95 | 3.9 | 1.95 | nih.gov |

| 5a | 1.95 | 3.9 | 1.95 | nih.gov |

| 7b | 0.97 | 1.95 | 0.97 | nih.gov |

| 10 | 0.97 | 1.95 | 0.97 | nih.gov |

| 13 | 1.95 | 3.9 | 1.95 | nih.gov |

| Ciprofloxacin | 3.9 | 7.81 | - | nih.gov |

| Ketoconazole | - | - | 3.9 | nih.gov |

This table summarizes the Minimum Inhibitory Concentration (MIC) values for selected pyrazole derivatives against representative bacterial and fungal pathogens.

Antibacterial Activity

The pyrazole nucleus is a constituent of several antibacterial drugs, such as Sulfaphenazole. nih.gov Research has shown that pyrazole derivatives possess significant antibacterial properties. nih.gov For instance, certain novel pyrazole and pyrazolyl 1,3,4-thiadiazine derivatives have been evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov

Studies have demonstrated the activity of these compounds against bacterial strains including Staphylococcus aureus, Bacillus subtilus (Gram-positive), and Klebsiella pneumoniae, Escherichia coli (Gram-negative). nih.gov Furthermore, the incorporation of a sulfonamide group into the pyrazole structure, as seen in 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives, is a strategy known to yield antibacterial properties. nih.gov A naturally occurring pyrazole C-glycoside, pyrazofurin, also exhibits a wide spectrum of antimicrobial activity. nih.gov

| Compound Type | Bacterial Strains Tested | Activity Noted |

|---|---|---|

| Pyrazolyl 1,3,4-thiadiazine derivatives | Staphylococcus aureus, Bacillus subtilus (Gram-positive) | Good activity observed for some derivatives. nih.gov |

| Pyrazolyl 1,3,4-thiadiazine derivatives | Klebsiella pneumoniae, Escherichia coli (Gram-negative) | Activity observed for some derivatives. nih.gov |

| 4-(1H-Pyrazol-1-yl) benzenesulfonamide (B165840) derivatives | General Bacteria | The sulfonamide functionality is associated with antibacterial activity. nih.gov |

Antifungal Activity

The pyrazole scaffold is a cornerstone in the development of modern fungicides. A number of highly successful commercial fungicides, including bixafen, fluxapyroxad, and isopyrazam, are based on the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group. nih.govresearchgate.net These compounds function by inhibiting the enzyme succinate (B1194679) dehydrogenase (SDH) in the fungal respiratory chain. researchgate.net

Research into novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides has yielded compounds with excellent antifungal activity against a range of phytopathogenic fungi. nih.gov For example, the derivative N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide demonstrated higher activity than the commercial fungicide boscalid (B143098) against seven tested fungi. nih.gov Other studies have shown that pyrazole derivatives are active against human fungal pathogens such as Candida albicans and Aspergillus niger. nih.gov

| Compound Class | Fungal Strains Tested | Key Findings |

|---|---|---|

| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides | Seven phytopathogenic fungi | Some derivatives showed higher activity than the commercial fungicide boscalid. nih.gov |

| Pyrazolyl 1,3,4-thiadiazine derivatives | Candida albicans, Aspergillus niger | Good activities were observed for specific derivatives. nih.gov |

Antimalarial and Antileishmanial Properties

The pyrazole core is recognized as a privileged scaffold in the development of antiprotozoal agents. nih.gov

Antileishmanial Activity: Novel 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their activity against Leishmania species. nih.gov Several of these compounds showed a promising antileishmanial profile against the promastigote forms of L. infantum and L. amazonensis, with activity levels comparable to the reference drug pentamidine. nih.gov Specifically, compounds designated 3b and 3e in the study exhibited IC₅₀ values of 0.059 mM and 0.065 mM, respectively, against L. infantum. nih.gov The addition of a sulfonamide group to the pyrazole structure was found to enhance the antileishmanial activity. nih.gov

Antimalarial Activity: A variety of pyrazole derivatives have demonstrated significant antimalarial properties in both in vitro and in vivo assays. nih.gov Anilino-pyrazoles, for instance, have shown good activity against Plasmodium falciparum. nih.gov Certain tri- and tetra-substituted anilino pyrazoles were identified as potent agents, with some being effective against chloroquine-resistant strains of P. falciparum. nih.gov The mechanism for some of these compounds is suggested to involve the inhibition of key parasitic enzymes like falcipain-2 and dihydrofolate reductase (PfDHFR). nih.gov Additionally, a library of amine-substituted 1,2,4-triazolo[4,3-a]pyrazines, which are related heterocyclic structures, were screened against the P. falciparum 3D7 strain, with some tertiary alkylamine products showing IC₅₀ values in the range of 9.90 to 23.30 µM. beilstein-journals.orgnih.gov

Antiviral Mechanisms (e.g., RSV, HIV)

The versatility of the pyrazole scaffold extends to antiviral applications. The addition of a sulfonamide group, known for its antiparasitic and antibacterial effects, is also associated with anti-HIV activity. nih.gov More extensive studies have focused on N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines and related derivatives as a class of antiviral agents. nih.gov

A series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were synthesized and evaluated against a broad panel of RNA and DNA viruses. Many of these derivatives effectively interfered with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range, showing improved potency and selectivity compared to reference inhibitors. nih.gov While these compounds were potent against RSV, the introduction of a p-methoxy substituent on the phenylsulfonyl group abolished this specific activity. nih.gov However, these p-methoxy analogs showed activity against Bovine Viral Diarrhea Virus (BVDV), another member of the Flaviviridae family. nih.gov The antiviral screening also included other significant pathogens such as Dengue virus (DENV-2), West Nile Virus (WNV), and Human Immunodeficiency Virus type-1 (HIV-1). nih.gov

Anticancer and Antiproliferative Investigations

The pyrazole ring is a key component in many compounds investigated for their potential in cancer therapy. These derivatives have been shown to exert cytotoxic effects against a wide array of cancer cell lines through various mechanisms, most notably the induction of apoptosis.

Cytotoxicity Against Various Cancer Cell Lines

Derivatives of 1H-pyrazol-4-amine have demonstrated significant antiproliferative activity against a multitude of cancer cell lines.

For example, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives showed notable cytotoxic effects against MCF-7 (breast), A549 (lung), and PC-3 (prostate) cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range (3.9–35.5 μM). nih.govrsc.org Another study on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines found a derivative that displayed sub-micromolar antiproliferative activity against a panel of 13 different cancer cell lines, with GI₅₀ values ranging from 0.127 to 0.560 μM. nih.gov

A novel pyrazole derivative, PTA-1, was found to have potent cytotoxicity against a panel of different cancer cell lines, particularly showing effectiveness in the MDA-MB-231 triple-negative breast cancer cell line at low micromolar concentrations. mdpi.com Similarly, pyrazolo[4,3-e] nih.govnih.govtriazine derivatives have shown significant broad cytotoxic activity in the low micromolar range against cell lines such as PC-3, MCF-7, H460 (non-small cell lung cancer), and Colo205 (colorectal adenocarcinoma). researchgate.net Further research on pyrazole-thiadiazole hybrids identified compounds with potent inhibitory activity against the A549 lung cancer cell line, with the most active compound showing an IC₅₀ of 1.537 μM. acs.org

| Compound Series | Cancer Cell Line | Reported Activity (IC₅₀/GI₅₀/CC₅₀) |

|---|---|---|

| 1,3,5-Trisubstituted-1H-pyrazoles nih.govrsc.org | MCF-7 (Breast) | 3.9–35.5 μM |

| A549 (Lung) | Significant cytotoxicity | |

| PC-3 (Prostate) | Significant cytotoxicity | |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines nih.gov | Panel of 13 cancer cell lines | GI₅₀ = 0.127-0.560 μM |

| Pyrazole derivative (PTA-1) mdpi.com | MDA-MB-231 (Breast) | Potent cytotoxicity at low µM concentration |

| 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (Compound 3f) nih.gov | MDA-MB-468 (Breast) | IC₅₀ = 14.97 μM (24h) |

| 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives researchgate.net | K562 (Leukemia) | Cytotoxic |

| Jurkat (Leukemia) | Cytotoxic | |

| Pyrazole-thiadiazole hybrids acs.org | A549 (Lung) | IC₅₀ = 1.537 μM (most active) |

| MCF-7 (Breast) | IC₅₀ = 15.925 µM (most active) |

Apoptosis Induction Mechanisms

A primary mechanism behind the anticancer activity of pyrazole derivatives is the induction of apoptosis, or programmed cell death. waocp.org Research indicates that these compounds can trigger apoptosis through multiple signaling pathways.

One key mechanism involves the modulation of the Bcl-2 family of proteins, which are crucial regulators of apoptosis. nih.govrsc.org Studies have shown that certain 1,3,5-trisubstituted-1H-pyrazole derivatives can down-regulate the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of pro-apoptotic proteins such as Bax, p53, and Caspase-3. nih.govrsc.org This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the activation of the intrinsic apoptosis pathway. researchgate.net The induction of apoptosis in U87MG glioblastoma cells by pyrazole derivatives has been specifically linked to this mitochondrial pathway. researchgate.net

Furthermore, some pyrazole derivatives have been found to induce apoptosis by generating reactive oxygen species (ROS) within cancer cells. nih.govwaocp.org In triple-negative breast cancer cells (MDA-MB-468), a pyrazole compound was shown to provoke apoptosis accompanied by an elevated level of ROS and increased caspase-3 activity. nih.govwaocp.org The activation of caspase-3, a key executioner caspase, is a central event in the apoptotic cascade. nih.gov Some pyrazole derivatives also cause genotoxic stress by inducing DNA strand breaks, further contributing to cell death. nih.govrsc.org In mechanistic studies on ovarian cancer cells, a potent pyrazole-based CDK2 inhibitor was found to induce apoptosis and cause cell cycle arrest. nih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy due to its role in cell growth and proliferation. semanticscholar.org While direct studies on 1H-pyrazol-4-amine hydrochloride as an EGFR inhibitor are not prevalent in the reviewed literature, related pyrazole-containing structures have demonstrated significant EGFR kinase inhibitory activity.

Notably, a series of new 1H-pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized as EGFR inhibitors. semanticscholar.org In this series, the 1H-pyrazolo[3,4-d]pyrimidine moiety serves as a key heteroaromatic system that occupies the adenine-binding region of the ATP-binding site on EGFR. semanticscholar.orgnih.gov Certain compounds from this series, such as derivatives 8 , 10 , 12a , and 12b , exhibited potent anti-proliferative activities against A549 and HCT-116 cancer cell lines. semanticscholar.org Specifically, compound 12b was identified as the most promising, with IC₅₀ values of 8.21 and 19.56 μM against A549 and HCT-116 cells, respectively. semanticscholar.org Further investigation into its mechanism revealed that compound 12b was 2.4-fold more potent than the established EGFR inhibitor erlotinib (B232) against the mutant EGFRT790M. semanticscholar.org

Another study focused on pyrazolo[3,4-d]pyrimidine derivatives also highlighted their potential as EGFR inhibitors. nih.gov Compounds 15 and 16 from this study showed significant EGFR inhibitory activity with IC₅₀ values of 0.135 μM and 0.034 μM, respectively. nih.gov These findings underscore the potential of the pyrazole scaffold as a foundational element in the design of novel EGFR inhibitors.

| Compound | Target | IC₅₀ (µM) | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|---|---|

| 12b | EGFRWT | - | A549 | 8.21 |

| 12b | EGFRWT | - | HCT-116 | 19.56 |

| 12b | EGFRT790M | 0.236 | - | - |

| Erlotinib | EGFRT790M | 0.563 | - | - |

| 15 | EGFR | 0.135 | - | - |

| 16 | EGFR | 0.034 | - | - |

Anti-inflammatory and Analgesic Effects

The pyrazole nucleus is a well-established pharmacophore in the development of anti-inflammatory and analgesic agents, with marketed drugs like celecoxib featuring this scaffold. rjeid.commdpi.com Research has shown that derivatives of 1H-pyrazol-4-amine possess potential in this area.

One study investigated a novel pyrazole derivative, FR140423, which demonstrated potent anti-inflammatory and analgesic effects. nih.gov This compound was found to be a selective cyclooxygenase-2 (COX-2) inhibitor, being 150 times more selective for COX-2 over COX-1. nih.gov In animal models, FR140423 was two- to three-fold more potent than indomethacin (B1671933) in reducing carrageenan-induced paw edema and adjuvant arthritis, without causing gastric lesions. nih.gov Furthermore, its analgesic effects in a yeast-induced hyperalgesic model were five-fold more potent than indomethacin, and it also exhibited a morphine-like analgesic effect in the tail-flick test, which was reversible by the opioid antagonist naloxone. nih.gov

Another study focused on piperazine (B1678402) derivatives containing a pyrazole moiety. nih.gov The compound 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) showed significant anti-nociceptive effects in both the neurogenic and inflammatory phases of the formalin test. nih.gov It also reduced cell migration and protein exudation in a carrageenan-induced pleurisy model, with its anti-nociceptive action being mediated through the serotonergic pathway. nih.gov

While these studies are on derivatives, they highlight the potential of the pyrazole core, a key feature of this compound, in the development of new anti-inflammatory and analgesic drugs. rjeid.commdpi.comsmolecule.com

| Compound | Activity | Model | Key Finding |

|---|---|---|---|

| FR140423 | Anti-inflammatory | Carrageenan-induced paw edema & Adjuvant arthritis | 2-3 times more potent than indomethacin. nih.gov |

| FR140423 | Analgesic | Yeast-induced hyperalgesia & Tail-flick test | 5 times more potent than indomethacin; morphine-like effect. nih.gov |

| LQFM-008 | Anti-nociceptive | Formalin test | Reduced licking time in both phases. nih.gov |